molecular formula C21H24N4O3S B11176967 6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11176967
M. Wt: 412.5 g/mol
InChI Key: WRHMBSQPBOCCIL-UHFFFAOYSA-N
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Description

6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the pyranoquinoline core through a cyclization reaction.
  • Introduction of the tetramethyl groups via alkylation reactions.
  • Attachment of the triazole moiety through a nucleophilic substitution reaction.
  • Final acetylation step to introduce the sulfanylacetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole moiety to its corresponding amine.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which 6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and the specific arrangement of these groups within the molecule

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C21H24N4O3S/c1-12-9-21(2,3)25(5)16-8-18-13(6-14(12)16)7-15(19(27)28-18)17(26)10-29-20-23-22-11-24(20)4/h6-8,11-12H,9-10H2,1-5H3

InChI Key

WRHMBSQPBOCCIL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)CSC4=NN=CN4C)C)(C)C

Origin of Product

United States

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